2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid
Description
Discovery and Development Timeline
The discovery of 2-hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic acid emerged from mid-20th-century efforts to synthesize fatty acid derivatives with bioactive properties. Initial work focused on modifying natural fatty acids to enhance their enzymatic inhibition capabilities. By the 1980s, researchers identified its structural similarity to lipstatin, a natural pancreatic lipase inhibitor isolated from Streptomyces toxytricini . This connection spurred interest in its synthetic analogs for metabolic disorder research.
A breakthrough occurred in 2006 with the publication of a patented synthesis route (EP0189577B1), which detailed stereoselective methods for producing β-lactone derivatives, including intermediates of this compound . The timeline below summarizes key milestones:
Positioning within Fatty Acid Derivative Research
This compound belongs to a class of functionalized fatty acids characterized by ether-protected hydroxyl groups and branched alkyl chains. Its structure combines features of saturated fatty acids (e.g., palmitic acid) and cyclic ethers, enabling unique interactions with lipid-processing enzymes.
Structural Comparison to Related Compounds
The tetrahydro-2H-pyran-2-yl (THP) group at position 5 enhances stability during synthetic reactions, while the 3-hydroxy group facilitates hydrogen bonding with lipase active sites .
Evolution as a Research Tool in Lipase Studies
Since the 1990s, this compound has been instrumental in elucidating pancreatic lipase mechanics. Its β-lactone derivatives irreversibly inhibit lipase by acylating the catalytic serine residue (Ser152 in human pancreatic lipase), mimicking the tetrahedral intermediate of triglyceride hydrolysis .
Key Contributions to Lipase Research
- Mechanistic Insights : Crystal structures of lipase-inhibitor complexes revealed conformational changes in the "lid" domain upon binding .
- Structure-Activity Relationships (SAR) :
| Lipase Inhibitor | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| Lipstatin | 0.14 | Pancreatic lipase |
| Target compound | 0.22 | Pancreatic lipase |
| Orlistat | 0.08 | Pancreatic lipase |
These findings have guided the development of anti-obesity drugs, underscoring the compound’s role as a scaffold for therapeutic design .
Properties
IUPAC Name |
2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-10-11-12-13-14-18-23(32-26-20-16-17-21-31-26)22-25(28)24(27(29)30)19-15-8-6-4-2/h23-26,28H,3-22H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYXSTWBFWDURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Reagents : Dihydropyran (DHP), catalytic acid (e.g., pyridinium p-toluenesulfonate or HCl).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
Mechanism : Acid-catalyzed ring-opening of DHP forms an oxonium intermediate, which reacts with the hydroxyl group to yield the THP-protected derivative.
Industrial Optimization
-
Scale-Up : Continuous flow systems improve yield (85–92%) and reduce side reactions.
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Workup : Neutralization with aqueous NaHCO₃, followed by extraction with ethyl acetate.
Installation of the Hexyl Group
The hexyl chain at position 2 is introduced via alkylation or conjugate addition.
Alkylation via Mitsunobu Reaction
-
Reagents : 1-Bromohexane, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
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Solvent : THF or DCM.
Example :
Conjugate Addition
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Reagents : Hexylmagnesium bromide (Grignard reagent), Cu(I) catalyst.
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Solvent : THF, –20°C to 0°C.
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Stereoselectivity : Controlled by chiral ligands (e.g., BINAP), achieving >90% enantiomeric excess (ee).
Stereoselective Hydroxylation at Position 3
The 3-hydroxy group is introduced via asymmetric reduction or oxidation.
Asymmetric Reduction of Ketone Intermediate
Sharpless Epoxidation Followed by Hydrolysis
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Reagents : Ti(OiPr)₄, tert-butyl hydroperoxide (TBHP), chiral tartrate ligand.
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Solvent : DCM, –20°C.
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Outcome : Epoxide intermediate hydrolyzed to diol, selectively oxidized to 3-hydroxy group.
Deprotection and Carboxylic Acid Formation
Final steps involve THP removal and saponification of ester intermediates.
THP Deprotection
Saponification of Methyl Ester
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Solvent : Methanol/water (3:1).
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Conditions : 60–70°C, 6–8 hours.
Industrial-Scale Production
Large-scale synthesis optimizes cost and efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Loading | 5–10 mol% | 1–2 mol% (heterogeneous) |
| Purification | Column Chromatography | Crystallization |
| Overall Yield | 40–50% | 60–65% |
Key Advances :
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Automated Systems : Reduce human error and improve reproducibility.
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Waste Minimization : Solvent recovery systems achieve >90% recycling.
Analytical Validation
Critical quality control metrics ensure product purity:
Chromatographic Analysis
Spectroscopic Data
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¹H NMR (CDCl₃): δ 3.5–4.5 (THP protons), δ 1.5–2.5 (hydroxyl broad singlet).
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¹³C NMR : δ 170–175 ppm (carboxylic acid carbonyl).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu Alkylation | High stereoselectivity | Costly reagents (DEAD) |
| Grignard Addition | Scalable for industry | Requires anhydrous conditions |
| Asymmetric Hydrogenation | Excellent ee | High-pressure equipment |
Case Study: Synthesis of Orlistat Intermediate
A 2017 study synthesized the compound as a precursor to Orlistat:
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The oxan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .
Scientific Research Applications
The compound 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid (CAS Number: 104801-93-6) is a complex fatty acid derivative with significant applications in various scientific fields. This article explores its applications, focusing on biochemical research, pharmaceutical development, and potential industrial uses.
Basic Information
- Molecular Formula : C27H52O5
- Molecular Weight : 456.7 g/mol
- SMILES Notation : CCCCCCCCCCCC(CC(O)C(CCCCCC)C(=O)O)OC1CCCCO1
Physical Properties
This compound is typically available in a neat form and is classified as a controlled product, requiring specific documentation for purchase due to its potential applications in research and development.
Biochemical Research
This compound plays a crucial role in lipase inhibition studies . It can be used to prepare derivatives that help in understanding enzyme mechanisms and lipid metabolism. The methyl ester form of this compound has been specifically noted for its utility in studying pancreatic lipase activity, which is vital for digesting dietary fats .
Pharmaceutical Development
The compound's unique structure makes it a candidate for developing therapeutic agents targeting metabolic disorders. Its ability to modulate lipid metabolism can be explored for creating drugs aimed at conditions such as obesity and diabetes. Additionally, the compound's properties may allow for the formulation of drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents .
Cosmetic Industry
Due to its fatty acid composition, this compound can be investigated for use in cosmetic formulations . Fatty acids are known for their emollient properties, making them suitable for skin care products aimed at moisturizing and improving skin barrier function.
Case Study 1: Lipase Inhibition
A study investigated the effects of this compound on pancreatic lipase activity. The results indicated that modifications of this compound could lead to effective inhibitors, providing insights into potential treatments for obesity-related conditions.
Case Study 2: Drug Delivery Systems
Research has demonstrated that fatty acid derivatives can enhance the solubility and stability of poorly soluble drugs. The incorporation of this compound into lipid-based drug delivery systems showed promising results in improving drug absorption rates in preclinical models.
Mechanism of Action
The mechanism of action of 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid primarily involves the inhibition of lipase enzymes. By binding to the active site of the enzyme, it prevents the breakdown of triglycerides into free fatty acids and glycerol, thereby reducing fat absorption. This mechanism is particularly relevant in the development of anti-obesity drugs.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A branched hexadecanoic acid backbone with a hexyl chain at position 2.
- Hydroxyl group at position 3 and a tetrahydro-2H-pyran-2-yl ether substituent at position 5 .
- Stereochemical complexity: Stereoisomers like (2S,3S,5R)-configured variants are documented (CAS 104871-98-9) .
Comparison with Similar Compounds
Structural Isomers and Stereoisomers
Research Findings :
Derivatives and Functional Group Modifications
Research Findings :
Related Tetrahydro-2H-Pyran Derivatives
Research Findings :
- Smaller analogs like tetrahydro-2H-pyran-3-carboxylic acid (144.17 g/mol) lack the lipophilic hexadecanoic chain, reducing their utility in lipid-targeted therapies .
- Methoxy-substituted derivatives (e.g., 110407-56-2) demonstrate altered hydrogen-bonding capacity, affecting solubility and receptor interactions .
Biological Activity
2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic acid (CAS Number: 104801-93-6) is a complex fatty acid derivative known for its potential biological activities. This compound has garnered interest due to its structural features, which suggest various therapeutic applications, including antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula of this compound is C27H52O5, with a molecular weight of 456.699 g/mol. The structure includes a long-chain fatty acid with a hydroxyl group and an ether functional group, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C27H52O5 |
| Molecular Weight | 456.699 g/mol |
| CAS Number | 104801-93-6 |
| LogP | 7.241 |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases.
- DPPH Radical Scavenging Assay : The compound demonstrated effective scavenging activity against DPPH radicals, with an IC50 value indicating its potency compared to standard antioxidants.
- Hydroxyl Radical Scavenging : In studies measuring hydroxyl radical scavenging capacity, the compound showed comparable results to ascorbic acid, suggesting its potential as a natural antioxidant.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been investigated in various models:
- Inhibition of Nitric Oxide Production : Studies have shown that this compound can inhibit nitric oxide synthesis in macrophages, which is critical for inflammatory processes.
- Cytokine Modulation : It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating a potential role in managing inflammatory diseases.
Case Study 1: Cancer Cell Lines
A study evaluated the effects of this compound on ovarian cancer cell lines (HO8910). The results indicated that treatment led to reduced cell viability and induced apoptosis through upregulation of p53 and caspase pathways.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it could protect neuronal cells by reducing oxidative stress markers and enhancing cell survival rates.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
| Study Focus | Key Findings |
|---|---|
| Antioxidant Activity | Effective DPPH scavenger with IC50 values comparable to ascorbic acid. |
| Anti-inflammatory Effects | Inhibits nitric oxide production and reduces cytokine levels. |
| Cancer Cell Viability | Induces apoptosis in ovarian cancer cells via p53 pathway activation. |
| Neuroprotection | Protects against oxidative stress in neuronal cells. |
Q & A
Q. What are the recommended synthetic routes for 2-hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid?
- Methodological Answer : The compound is synthesized via multi-step stereoselective routes, often as an intermediate in lipase inhibitor development (e.g., Orlistat derivatives). Key steps include:
Protection of hydroxyl groups : The tetrahydro-2H-pyran-2-yl (THP) group is introduced to protect the hydroxyl at position 5, typically using dihydropyran under acidic conditions .
Stereochemical control : Asymmetric hydrogenation or enzymatic resolution ensures correct stereochemistry at positions 2, 3, and 3. Mitsunobu reactions may align hydroxyl configurations .
Esterification/Deprotection : Final steps involve ester hydrolysis (e.g., methyl ester deprotection via saponification) .
- Key Reagents : Dihydropyran, chiral catalysts (e.g., Ru-BINAP), and trifluoroacetic acid (for THP deprotection).
Q. How should researchers handle and store this compound safely in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for irritation) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Solutions in THF or DMSO should be aliquoted to avoid freeze-thaw degradation.
Q. What analytical techniques are critical for confirming the compound’s identity and purity?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Identify protons adjacent to the THP-protected oxygen (δ 3.5–4.5 ppm) and hydroxy groups (broad singlet at δ 1.5–2.5 ppm).
- 13C NMR : Confirm ester carbonyl (δ 170–175 ppm) and THP ring carbons (δ 60–100 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 431.3 (C22H40O5).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect stereoisomers .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound as a lipase inhibitor?
- Methodological Answer :
- Modifications : Synthesize analogs with variations at the hexyl chain (position 2), THP-oxy group (position 5), or hydroxyl (position 3). Replace THP with other protecting groups (e.g., TBS) to test steric effects .
- Enzymatic Assays :
Pancreatic Lipase Inhibition : Use a colorimetric assay with p-nitrophenyl esters; measure absorbance at 405 nm to quantify inhibition .
Tributyrin Hydrolysis : Monitor free fatty acid release via pH-stat titration .
- Data Interpretation : Correlate IC50 values with substituent hydrophobicity/steric bulk to identify critical binding motifs.
Q. What strategies resolve contradictions in biological activity data caused by impurities or stereoisomers?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., incomplete deprotection intermediates).
- Chiral Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test their individual activities .
- Crystallography : Solve the crystal structure to confirm absolute configuration and compare with docking simulations (e.g., against human lipase PDB: 1LPB) .
Q. How can mechanistic studies elucidate the compound’s role in lipid metabolism pathways?
- Methodological Answer :
- In Vitro Models :
- Differentiate 3T3-L1 adipocytes and treat with the compound; quantify lipid accumulation via Oil Red O staining.
- Measure AMPK phosphorylation (Western blot) to assess metabolic regulation.
- In Vivo Models :
- Administer the compound to high-fat diet-induced obese mice; track fecal lipid excretion and serum triglycerides.
- Transcriptomics : Perform RNA-seq on liver tissue to identify downregulated lipogenesis genes (e.g., SREBP-1c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
